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Compound of Interest

Compound Name:
5-Methylpyridine-2,3-dicarboxylic

acid

Cat. No.: B1316946 Get Quote

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of 5-Methylpyridine-2,3-
dicarboxylic acid with its key precursors, 3-methyl-8-hydroxyquinoline and 2-amino-5-

methylpyridine. The following sections present a summary of their spectroscopic data in clearly

structured tables, detailed experimental protocols for the spectroscopic analyses, and a

visualization of the synthetic pathway. This information is intended to aid in the identification,

characterization, and quality control of these compounds in a research and development

setting.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, FTIR, and

Mass Spectrometry) for 5-Methylpyridine-2,3-dicarboxylic acid and its precursors.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent
Chemical Shifts (δ, ppm)
and Multiplicity

5-Methylpyridine-2,3-

dicarboxylic acid

Data not available in public

domain

3-Methyl-8-hydroxyquinoline CDCl₃

8.76 (dd, 1H), 8.10 (dd, 1H),

7.44 (m, 2H), 7.29 (d, 1H),

7.18 (d, 1H), 2.45 (s, 3H)

2-Amino-5-methylpyridine[1] CDCl₃

7.88 (s, 1H), 7.22 (dd, 1H),

6.41 (d, 1H), 4.46 (br s, 2H, -

NH₂), 2.16 (s, 3H, -CH₃)[1]

Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent Chemical Shifts (δ, ppm)

5-Methylpyridine-2,3-

dicarboxylic acid

Data not available in public

domain

3-Methyl-8-hydroxyquinoline
Data not available in public

domain

2-Amino-5-methylpyridine CDCl₃

157.4, 149.6, 139.4, 128.9,

128.7, 126.9, 122.1, 120.6,

17.1

Table 3: FTIR Spectroscopic Data
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Compound Technique
Key Absorption Bands
(cm⁻¹)

5-Methylpyridine-2,3-

dicarboxylic acid

Data not available in public

domain

3-Methyl-8-hydroxyquinoline KBr

3400-3000 (O-H stretch,

broad), 3050-2850 (C-H

stretch), 1600-1450 (C=C and

C=N stretch)

2-Amino-5-methylpyridine[2] KBr

3444, 3335 (N-H stretch),

3050-2850 (C-H stretch), 1620

(N-H bend), 1590, 1480 (C=C

and C=N stretch)[2]

Table 4: Mass Spectrometry Data

Compound Ionization Method [M]+ or [M+H]⁺ (m/z)

5-Methylpyridine-2,3-

dicarboxylic acid

Data not available in public

domain

3-Methyl-8-hydroxyquinoline EI 159

2-Amino-5-methylpyridine[3] EI 108[3]

Synthetic Pathway
5-Methylpyridine-2,3-dicarboxylic acid can be synthesized from 3-methyl-8-hydroxyquinoline

through an oxidative cleavage reaction. Another potential synthetic route could involve

modifications of 2-amino-5-methylpyridine. The diagram below illustrates a common synthetic

pathway.
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Precursors

Final Product

3-Methyl-8-hydroxyquinoline

5-Methylpyridine-2,3-dicarboxylic acid

Oxidation
(e.g., Nitric Acid)

2-Amino-5-methylpyridine

Multi-step Synthesis
(Hypothetical)

Click to download full resolution via product page

Synthetic pathway to 5-Methylpyridine-2,3-dicarboxylic acid.

Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical

techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrument: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a proton

resonance frequency of 300 MHz or higher.

Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) was used as an

internal standard (0 ppm).

¹H NMR: Standard proton spectra were acquired with a pulse width of 90° and a relaxation

delay of 1-5 seconds. Chemical shifts are reported in parts per million (ppm) downfield from

TMS.
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¹³C NMR: Proton-decoupled carbon spectra were acquired with a pulse width of 90° and a

relaxation delay of 2-10 seconds. Chemical shifts are reported in ppm relative to the solvent

peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrument: A Fourier-transform infrared spectrophotometer (e.g., PerkinElmer, Thermo

Fisher Scientific).

Sample Preparation: For solid samples, the KBr pellet method was employed. A small

amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin,

transparent disk.

Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. The data is presented in terms of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Instrument: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for

volatile compounds or equipped with an electrospray ionization (ESI) or matrix-assisted laser

desorption/ionization (MALDI) source for less volatile compounds.

Sample Introduction: For GC-MS, a dilute solution of the sample in a volatile solvent was

injected into the GC. For direct infusion ESI or MALDI, the sample was dissolved in an

appropriate solvent system.

Ionization: Electron Ionization (EI) is a common method for GC-MS, while ESI and MALDI

are soft ionization techniques used for a wider range of compounds.

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) or the protonated

molecule ([M+H]⁺) is reported.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1316946#spectroscopic-comparison-of-5-
methylpyridine-2-3-dicarboxylic-acid-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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